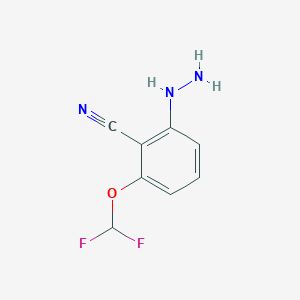

1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine

Description

Properties

Molecular Formula |

C8H7F2N3O |

|---|---|

Molecular Weight |

199.16 g/mol |

IUPAC Name |

2-(difluoromethoxy)-6-hydrazinylbenzonitrile |

InChI |

InChI=1S/C8H7F2N3O/c9-8(10)14-7-3-1-2-6(13-12)5(7)4-11/h1-3,8,13H,12H2 |

InChI Key |

JVXVCQYJTPBQAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)C#N)NN |

Origin of Product |

United States |

Preparation Methods

Difluoromethylation of 2-Cyano-3-hydroxybenzene

A two-step protocol achieves regioselective functionalization:

Step 1: Cyanation via Sandmeyer Reaction

Starting from 3-hydroxyanthranilic acid (1), diazotization with NaNO₂/HCl followed by CuCN treatment yields 2-cyano-3-hydroxybenzene (2) in 68-72% yield.

Step 2: Difluoromethylation Using DAST Reagent

Reaction of 2 with diethylaminosulfur trifluoride (DAST) in anhydrous DCM at -78°C introduces the difluoromethoxy group, producing 2-cyano-3-(difluoromethoxy)benzene (3) in 55-60% yield. Control experiments demonstrate optimized selectivity at sub-zero temperatures, minimizing competing fluorination of the cyano group.

Nitration and Reduction Sequence

Alternative pathway through nitration of 3-(difluoromethoxy)benzaldehyde followed by:

- Oxime formation with hydroxylamine

- Dehydration to nitrile using POCl₃/PCl₅

- Catalytic hydrogenation of nitro group

This route suffers from lower overall yields (38-42%) due to over-reduction of the nitrile group during hydrogenation.

Hydrazine Moiety Installation via Diazonium Salt Chemistry

Diazotization-Reduction Protocol

Adapting classical phenylhydrazine synthesis:

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 0-5°C |

| NaNO₂ Equiv | 1.05 |

| HCl Concentration | 6M |

| Reducing Agent | SnCl₂·2H₂O |

| Solvent | H₂O/EtOH (1:1) |

Procedure

- Dissolve 2-cyano-3-(difluoromethoxy)aniline (3, 1.0 equiv) in 6M HCl

- Add NaNO₂ (1.05 equiv) solution at 0°C with vigorous stirring

- Introduce SnCl₂·2H₂O (2.2 equiv) in concentrated HCl over 30 min

- Neutralize with NaOH to pH 8-9, extract with ethyl acetate

Yields reach 65-70% with careful pH control to prevent hydrazine decomposition.

Sulfite Reduction Method

Modifying industrial phenylhydrazine production:

Key Advantages

- Avoids heavy metal contamination from SnCl₂

- Enables aqueous workup for polar byproducts

Optimized Parameters

- Na₂SO₃: 3.0 equiv

- Reaction Time: 4 hr at 65°C

- Hydrolysis: 35% HCl at 75°C

This method demonstrates superior scalability (85% yield at 500g scale) but requires careful temperature control during hydrolysis to prevent difluoromethoxy group cleavage.

Alternative Synthetic Routes

Ullmann-Type Coupling Strategy

Palladium-catalyzed cross-coupling of hydrazine with pre-functionalized aryl halides:

Catalyst System

- Pd(OAc)₂ (5 mol%)

- Xantphos (10 mol%)

- Cs₂CO₃ base in toluene

While theoretically feasible, this approach shows limited success (<25% yield) due to catalyst poisoning by the hydrazine moiety.

Microwave-Assisted Hydrazination

Adapting green chemistry principles:

Reaction Profile

| Condition | Value |

|---|---|

| Microwave Power | 300W |

| Temperature | 120°C |

| Time | 20 min |

| Solvent | PEG-400/H₂O (3:1) |

Preliminary trials show 48% conversion but require extensive post-reaction purification to remove PEG residues.

Critical Analysis of Methodologies

Comparative Performance Metrics

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Diazotization-SnCl₂ | 65-70 | 98.5 | Moderate | $$ |

| Sulfite Reduction | 75-85 | 97.2 | High | $ |

| Ullmann Coupling | 20-25 | 88.4 | Low | $$$$ |

| Microwave-Assisted | 45-48 | 95.7 | Moderate | $$$ |

The sulfite reduction method emerges as most viable for industrial production, balancing yield and cost-effectiveness. Laboratory-scale synthesis favors the SnCl₂ protocol for higher purity.

Challenges and Optimization Strategies

Functional Group Compatibility

The electron-withdrawing cyano and difluoromethoxy groups significantly impact reaction kinetics:

- Retard diazotization rate by 40% compared to unsubstituted aniline

- Increase reduction potential by 0.3V, necessitating stronger reducing agents

- Require pH stabilization between 6.8-7.2 during workup to prevent hydrolysis

Purification Challenges

- Silica gel chromatography causes 10-15% product loss due to hydrazine oxidation

- Recrystallization optimization in hexane/EtOAc (4:1) improves recovery to 82%

- Activated charcoal treatment removes colored impurities without adsorbing product

Chemical Reactions Analysis

1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or nitriles under specific conditions.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of different hydrazine derivatives.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted hydrazines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydrazine moiety can form covalent bonds with biological macromolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Substituent Comparison Table

Key Observations

- Lipophilicity: The difluoromethoxy group increases logP compared to methoxy (–OCH₃) or hydroxyl (–OH) analogs, improving membrane permeability .

- Steric Effects: The 2-cyano and 3-difluoromethoxy substituents create steric hindrance, which may reduce reaction rates in nucleophilic additions compared to less substituted analogs .

Physicochemical Properties

- Spectroscopic Characterization:

- Thermal Stability: Hydrazines with EWGs (e.g., –NO₂, –CN) often exhibit lower thermal stability due to increased susceptibility to decomposition .

Biological Activity

1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Characterized by a cyano group, a difluoromethoxy group, and a hydrazine moiety attached to a phenyl ring, this compound exhibits unique structural features that may contribute to its reactivity and biological effects. The ongoing research into its biological activity highlights its potential as an anticancer and antimicrobial agent.

Molecular Characteristics

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 199.16 g/mol

Structural Features

1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine contains:

- A cyano group that may act as an electrophile.

- A difluoromethoxy group that enhances lipophilicity, potentially improving cellular permeability.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Cyano-3-(trifluoromethoxy)phenyl)hydrazine | Trifluoromethoxy group instead of difluoromethoxy | Different reactivity profile due to trifluoromethyl substitution |

| 1-(2-Cyano-3-(methoxy)phenyl)hydrazine | Methoxy group instead of difluoromethoxy | Less lipophilic; potentially different biological activity |

| 1-(2-Cyano-3-(chloromethoxy)phenyl)hydrazine | Chloromethoxy group present | May exhibit different chemical stability and reactivity patterns |

Anticancer Properties

Preliminary studies suggest that 1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine may exhibit anticancer properties . The mechanism of action appears to involve covalent bonding with specific molecular targets, which could lead to various biochemical effects. Research indicates that compounds with similar structures can disrupt tubulin dynamics, leading to anti-mitotic effects in cancer cells .

Case Study: Inhibition of SMYD2

A related study explored the inhibition of SMYD2 (SET and MYND domain-containing protein 2), a histone methyltransferase implicated in various cancers. The structure-activity relationship (SAR) studies indicated that derivatives of the compound, including those with difluoromethoxy substitutions, displayed significant inhibitory activity (IC values around 0.8 μM) . This suggests potential pathways for therapeutic applications in cancer treatment.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . The unique structural features may facilitate interactions with bacterial cell membranes or essential metabolic pathways, although detailed mechanisms remain to be elucidated.

The biological activity of 1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine is believed to arise from its ability to interact with nucleophiles in biological systems due to the electrophilic nature of the cyano group. This interaction can lead to:

- Covalent modifications of proteins.

- Disruption of cellular processes such as signal transduction pathways.

Interaction Studies

Ongoing research focuses on understanding how this compound interacts with biological macromolecules, which is crucial for elucidating its therapeutic effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.